2-(2,2-Difluoroacetamido)acetic acid
Description
Properties
Molecular Formula |
C4H5F2NO3 |
|---|---|
Molecular Weight |
153.08 g/mol |
IUPAC Name |
2-[(2,2-difluoroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H5F2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9) |
InChI Key |
KAWOQXYYRSVAJD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NC(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroacetamido)acetic acid typically involves the reaction of difluoroacetic acid with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of 2-(2,2-Difluoroacetamido)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroacetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
2-(2,2-Difluoroacetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce difluoroacetamido groups into target molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroacetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of target proteins and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-(2,2-Difluoroacetamido)acetic acid with key analogs based on molecular structure, properties, and applications:
Key Observations:
Structural Modifications and Physicochemical Properties Fluorination: The difluoro group in 2-(2,2-Difluoroacetamido)acetic acid increases electronegativity and resistance to enzymatic degradation compared to non-fluorinated analogs like 2-(2-Acetamidoacetamido)acetic acid . Halogenation: Derivatives with chlorine (e.g., dichlorothiophene in ) exhibit enhanced pesticidal activity due to increased electrophilicity and binding affinity to target enzymes. Esterification: Ethyl ester derivatives (e.g., ) improve solubility in organic solvents, facilitating synthetic applications.
Synthetic Challenges
- The synthesis of difluoroacetamido derivatives often involves reactive intermediates like 2,2-difluoroacetic anhydride, requiring controlled conditions (e.g., dry THF, low temperatures) to avoid side reactions .
- Yields for such compounds vary widely; for example, a bromophenyl-substituted analog achieved only 25% yield due to steric hindrance .
Biological and Industrial Applications Pharmaceuticals: Difluoroacetamido-modified cyclohexene derivatives (e.g., ) demonstrate potent neuraminidase inhibition, relevant for antiviral drug development. Agrochemicals: Chlorinated thiophene derivatives (e.g., ) are effective in pest control, leveraging halogen-π interactions for target binding.
Q & A
Q. What are the established synthetic routes for 2-(2,2-Difluoroacetamido)acetic acid, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2,2-difluoroacetic acid derivatives with glycine or its analogs. Key steps include:
-
Anhydride Activation : Reacting 2,2-difluoroacetic anhydride with a protected amino acid (e.g., Fmoc-glycine) in dry THF under nitrogen, using N-methylmorpholine (NMM) as a base .
-
Purification : Reverse-phase chromatography (C18 columns) with gradients of acetonitrile/water is employed to isolate the product.
-
Optimization : Temperature (0–25°C) and reaction time (4–24 hours) are critical to minimize side reactions. Monitoring via TLC or LC-MS ensures intermediate stability .
- Example Reaction Parameters :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Coupling | 2,2-Difluoroacetic anhydride, Fmoc-glycine | THF | 0–25°C | 12–24 h | 60–75% |
| Purification | Acetonitrile/water (20–80%) | – | – | – | >95% purity |
Q. How is 2-(2,2-Difluoroacetamido)acetic acid characterized structurally and analytically?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR in DMSO-d6 or CDCl3 confirm the presence of difluoroacetamido (δ ~5.5–6.5 ppm for F) and glycine backbone (δ ~3.8–4.2 ppm for α-H) .
- Mass Spectrometry : ESI-MS (positive mode) detects the molecular ion [M+H] at m/z 182.03 (calculated for CHFNO) .
- X-ray Crystallography : For crystalline derivatives, SHELXL software refines structural parameters (bond lengths, angles) using high-resolution data .
Q. What are the primary research applications of 2-(2,2-Difluoroacetamido)acetic acid in medicinal chemistry?
- Methodological Answer :
- Peptide Modification : Incorporation into peptide chains via solid-phase synthesis to study fluorination effects on bioavailability and target binding .
- Enzyme Inhibition : Assays (e.g., fluorogenic substrates) evaluate interactions with proteases or kinases, comparing IC values against non-fluorinated analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectral data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set) and simulate NMR chemical shifts. Compare with experimental F NMR to identify conformational flexibility .
- Dynamic NMR Studies : Variable-temperature NMR (VT-NMR) detects rotational barriers in the difluoroacetamido group, explaining split peaks at low temperatures .
Q. What strategies mitigate instability of 2-(2,2-Difluoroacetamido)acetic acid under acidic or basic conditions?
- Methodological Answer :
- pH Stability Profiling : Conduct kinetic studies in buffers (pH 2–12) at 25–37°C. LC-MS monitors degradation products (e.g., glycine or difluoroacetic acid).
- Stabilization : Lyophilization at pH 6–7 or formulation with cyclodextrins improves shelf life .
Q. How do fluorination patterns influence the compound’s bioactivity in cellular assays?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 2,2,2-trifluoro or monofluoro derivatives) and test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers).
- Fluorine NMR Titration : Track binding to serum albumin or receptors by observing F signal shifts .
Q. What advanced chromatographic methods detect trace impurities in synthesized batches?
- Methodological Answer :
- UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. MRM transitions target impurities (e.g., unreacted glycine: m/z 76→30) .
- Validation : Follow ICH guidelines for LOD (≤0.1%) and LOQ (≤0.3%) using spiked samples .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to design experiments to clarify?
- Methodological Answer :
- Equilibrium Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Quantify via UV-Vis (λ = 210 nm) .
- Co-solvent Screening : Test DMSO, PEG-400, or ethanol (5–20% v/v) to identify solubility enhancers .
Tables of Key Parameters
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps reduce diastereomer formation |
| Reaction Time | 12–24 h | <12 h: Incomplete coupling; >24 h: Degradation |
| Solvent | Dry THF | Minimizes hydrolysis of anhydride |
Q. Table 2: Analytical Techniques for Impurity Profiling
| Technique | Column | Mobile Phase | Detection | LOD |
|---|---|---|---|---|
| UHPLC-MS/MS | C18 (2.1 × 100 mm) | 0.1% FA in HO/ACN | MRM (m/z 182→136) | 0.05% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
